An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 1-Azido-2-iodoethane
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 1-Azido-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 1-azido-2-iodoethane, a bifunctional molecule with significant potential in organic synthesis. The presence of both an azide and an iodo group allows for orthogonal chemical modifications, making it a valuable building block for the introduction of nitrogen-containing moieties and subsequent functionalization.
Physicochemical Properties
1-Azido-2-iodoethane is a colorless liquid at room temperature.[1] While detailed experimental data on its physical properties are scarce in publicly available literature, some key computed and known properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-azido-2-iodoethane | PubChem[2] |
| CAS Number | 42059-30-3, 53422-48-3 | EvitaChem[1], Chemical-Suppliers[3] |
| Molecular Formula | C₂H₄IN₃ | PubChem[2] |
| Molecular Weight | 196.98 g/mol | PubChem[2] |
| Appearance | Colorless liquid | EvitaChem[1] |
| Stability | Stable under normal conditions, but sensitive to heat and light. | EvitaChem[1] |
Synthesis of 1-Azido-2-iodoethane
Proposed Experimental Protocol: Azidoiodination of Ethylene
This proposed protocol is based on the efficient and regiospecific azidoiodination of alkenes using a reagent system of sodium periodate (NaIO₄), potassium iodide (KI), and sodium azide (NaN₃).[4] This method is advantageous due to its use of inexpensive and stable reagents and its operation under mild conditions.
Reaction Scheme:
Caption: Proposed synthesis of 1-azido-2-iodoethane from ethylene.
Materials:
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Ethylene gas
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Sodium periodate (NaIO₄)
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Potassium iodide (KI)
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Sodium azide (NaN₃)
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Acetic acid
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a reaction vessel equipped with a gas inlet and a magnetic stirrer, dissolve sodium periodate, potassium iodide, and sodium azide in acetic acid.
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Purge the vessel with ethylene gas and maintain a positive pressure of ethylene throughout the reaction.
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Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking aliquots and analyzing for the disappearance of a suitable starting alkene (if a liquid analogue is used for monitoring).
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Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
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Extract the product with dichloromethane.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-azido-2-iodoethane.
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Purify the product by column chromatography on silica gel.
Note: Quantitative data such as reaction time, temperature, molar ratios of reactants, and yield are not available in the literature for the synthesis of 1-azido-2-iodoethane specifically and would need to be optimized experimentally.
Reaction Mechanism
The azidoiodination of alkenes with the NaIO₄/KI/NaN₃ system is proposed to proceed through a radical mechanism.[4]
Caption: Proposed radical mechanism for the azidoiodination of ethylene.
Mechanism Steps:
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Initiation: Sodium periodate oxidizes both potassium iodide and sodium azide to generate iodine (I₂) and azide radicals (•N₃).
-
Propagation:
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An azide radical adds to the double bond of ethylene, forming a β-azidoethyl radical.
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This radical intermediate then abstracts an iodine atom from molecular iodine to yield the 1-azido-2-iodoethane product and regenerate an iodine radical which can continue the chain reaction.
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An alternative mechanism, particularly with other reagent systems like iodine monochloride (ICl) and sodium azide, involves an electrophilic addition pathway.[5]
Caption: Electrophilic addition mechanism for azidoiodination.
In this mechanism, the electrophilic iodine of ICl adds to the ethylene double bond to form a cyclic iodonium ion intermediate. The azide anion then acts as a nucleophile, attacking one of the carbon atoms of the iodonium ion in an SN2 fashion, leading to the anti-addition product, 1-azido-2-iodoethane.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 1-azido-2-iodoethane are not available in the surveyed scientific literature. However, based on the known chemical shifts of similar structural motifs, the following spectral characteristics can be predicted.
Predicted Spectroscopic Data:
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Two triplets, one for the protons adjacent to the iodine atom (δ ≈ 3.2-3.5 ppm) and one for the protons adjacent to the azide group (δ ≈ 3.5-3.8 ppm). |
| ¹³C NMR | Two signals, one for the carbon bonded to iodine (δ ≈ 0-10 ppm) and one for the carbon bonded to the azide group (δ ≈ 50-60 ppm). |
| IR Spectroscopy | A strong, characteristic absorption band for the azide asymmetric stretch (ν ≈ 2100 cm⁻¹). C-H stretching frequencies around 2850-3000 cm⁻¹. |
Applications in Synthesis
1-Azido-2-iodoethane is a versatile synthetic intermediate due to the orthogonal reactivity of its two functional groups.
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Nucleophilic Substitution: The iodo group is an excellent leaving group and can be displaced by a wide range of nucleophiles to introduce further functionality.
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Click Chemistry: The azide group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.
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Reduction: The azide can be reduced to a primary amine, providing a route to vicinal iodoamines.
Experimental Workflow
The general workflow for the synthesis and purification of 1-azido-2-iodoethane is outlined below.
Caption: General experimental workflow for the synthesis of 1-azido-2-iodoethane.
This guide provides a foundational understanding of the synthesis and reactivity of 1-azido-2-iodoethane. Further experimental investigation is required to establish a detailed and optimized synthetic protocol and to fully characterize this promising synthetic building block.
References
- 1. Buy 1-Azido-2-iodoethane (EVT-2872310) | 42059-30-3 [evitachem.com]
- 2. 1-Azido-2-iodoethane | C2H4IN3 | CID 11788831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-azido-2-iodoethane | CAS 53422-48-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of β-Iodoazides [organic-chemistry.org]
- 5. Iodine monochloride - Wikipedia [en.wikipedia.org]
